molecular formula C14H18O3 B12595352 3-(Benzoyloxy)-4-heptanone

3-(Benzoyloxy)-4-heptanone

Cat. No.: B12595352
M. Wt: 234.29 g/mol
InChI Key: DZFRXJJSEUBOSK-UHFFFAOYSA-N
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Description

This compound is notable for its role in flavor and fragrance industries due to its fruity aroma profile. Key characteristics include:

  • Molecular formula: C₁₄H₂₀O
  • Synthesis: Produced via catalytic reactions involving formic acid and benzyl alcohol over ThO₂ or TiO₂ catalysts at elevated temperatures .
  • Natural occurrence: Found in Rosa rugosa oil, sour cherry, cranberry, and other natural sources .
  • Sensory properties: At 10 ppm, it imparts fresh cherry, berry, and strawberry nuances, making it valuable in food and cosmetic applications .

Properties

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

4-oxoheptan-3-yl benzoate

InChI

InChI=1S/C14H18O3/c1-3-8-12(15)13(4-2)17-14(16)11-9-6-5-7-10-11/h5-7,9-10,13H,3-4,8H2,1-2H3

InChI Key

DZFRXJJSEUBOSK-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C(CC)OC(=O)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share functional or structural similarities with 3-benzyl-4-heptanone, enabling comparative analysis of their properties, synthesis, and applications:

4-(Benzyloxy)-3-phenethoxyphenol (C3)
  • Molecular formula : C₂₁H₂₂O₃
  • Synthesis : Derived from 4-(benzyloxy)-3-phenethoxybenzaldehyde via oxidation with meta-chloroperoxybenzoic acid, followed by hydrolysis with KOH (96% yield) .
  • Key differences: Contains phenolic and ether groups, unlike the ketone backbone of 3-benzyl-4-heptanone. Primarily used in pharmaceutical intermediates rather than flavoring.
(3-(Benzyloxy)phenyl)boronic Acid
  • Molecular formula : C₁₃H₁₃BO₃
  • Applications : Used in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds (e.g., pyrimidines) for materials science and drug development .
  • Key differences: Boron-containing structure enables cross-coupling reactivity, unlike the inert ketone group of 3-benzyl-4-heptanone. Higher topological polar surface area (TPSA: 52.7 Ų) compared to 3-benzyl-4-heptanone (TPSA: 17.1 Ų), impacting solubility and bioavailability .
4-Heptanone Derivatives (Structural Analogs)
  • Examples: 3-(Phenylmethyl)-4-heptanone, 4-heptanone with varying alkyl/aryl substituents.
  • Functional differences :
    • Substituent position (e.g., benzyl at C3 vs. C4) alters steric effects and volatility, influencing aroma profiles.
    • Longer alkyl chains increase hydrophobicity, affecting flavor threshold values.

Data Tables: Comparative Analysis

Table 1. Structural and Physical Properties

Compound Molecular Formula Molecular Weight TPSA (Ų) Key Functional Groups
3-Benzyl-4-heptanone C₁₄H₂₀O 204.31 17.1 Ketone, benzyl
4-(Benzyloxy)-3-phenethoxyphenol C₂₁H₂₂O₃ 322.40 38.7 Phenol, ether
(3-(Benzyloxy)phenyl)boronic Acid C₁₃H₁₃BO₃ 228.05 52.7 Boronic acid, benzyloxy

Research Findings and Key Insights

  • Synthetic efficiency: The 96% yield of 4-(benzyloxy)-3-phenethoxyphenol highlights the robustness of oxidation-hydrolysis cascades for phenolic derivatives .
  • Aroma vs. bioactivity: 3-Benzyl-4-heptanone’s low taste threshold (10 ppm) contrasts with the boronic acid’s lack of sensory relevance, emphasizing divergent industrial uses .
  • Structural impact : Benzyl/benzyloxy groups enhance hydrophobicity in flavor compounds but reduce solubility in aqueous systems for boronic acids .

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